Cas no 66256-29-9 (5-methylnaphthalen-2-ol)

5-Methylnaphthalen-2-ol is a substituted naphthol derivative characterized by a hydroxyl group at the 2-position and a methyl group at the 5-position of the naphthalene ring. This compound is of interest in organic synthesis due to its reactivity as a phenolic intermediate, enabling applications in the preparation of dyes, pharmaceuticals, and specialty chemicals. Its structural features contribute to moderate solubility in polar organic solvents and selective reactivity in electrophilic aromatic substitution or coupling reactions. The methyl group enhances steric and electronic effects, influencing regioselectivity in further functionalization. Suitable for controlled derivatization, it serves as a versatile building block in fine chemical and materials research.
5-methylnaphthalen-2-ol structure
5-methylnaphthalen-2-ol structure
Product Name:5-methylnaphthalen-2-ol
CAS No:66256-29-9
MF:C11H10O
MW:158.196503162384
CID:963582
PubChem ID:19011145
Update Time:2025-10-28

5-methylnaphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 5-METHYL-2-NAPHTHOL
    • 5-Methyl-2-naphtholneat
    • 5-METHYLNAPHTHALEN-2-OL
    • 2-Hydroxy-5-methylnaphthalene
    • 5-Methyl-[2]naphthol
    • 5-Methyl-naphthol-(2)
    • 6-Hydroxy-1-methyl-naphthalin
    • 6-methyl-1-naphthol
    • 5-Methyl-2-naphthalenol
    • 2-Naphthalenol, 5-methyl-
    • 66256-29-9
    • SCHEMBL1402424
    • N14584
    • DTXSID90597373
    • AKOS006305895
    • FT-0737126
    • CS-0148275
    • EN300-114181
    • 5-methyl-2-naphthol/6-methyl-1-naphthol
    • 5-methylnaphthalen-2-ol
    • Inchi: 1S/C11H10O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7,12H,1H3
    • InChI Key: VVTMLJYBQHRIPC-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C)C=CC=C2C=1

Computed Properties

  • Exact Mass: 316.14600
  • Monoisotopic Mass: 158.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Density: 1.144±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 104-105 ºC
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),
  • PSA: 40.46000
  • LogP: 5.70760

5-methylnaphthalen-2-ol Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 5-methylnaphthalen-2-ol

Introduction to 5-methylnaphthalen-2-ol (CAS No. 66256-29-9)

5-methylnaphthalen-2-ol, chemically known as 2-hydroxy-5-methylnaphthalene, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and material science. This compound, identified by its CAS number 66256-29-9, belongs to the class of naphthalene derivatives, which are widely studied for their diverse structural and functional properties. The presence of both a hydroxyl group and a methyl substituent on the naphthalene core imparts unique reactivity and potential applications, making it a subject of intense research interest.

The structural framework of 5-methylnaphthalen-2-ol consists of a naphthalene ring system substituted at the 2-position with a hydroxyl group (-OH) and at the 5-position with a methyl group (-CH₃). This arrangement creates a balance between aromatic stability and functional reactivity, enabling various chemical transformations that are exploited in synthetic chemistry. The compound’s solubility profile, typically moderate in polar organic solvents but poorly soluble in water, influences its handling and application in different chemical environments.

In recent years, 5-methylnaphthalen-2-ol has been explored for its potential role in pharmaceutical intermediates. The hydroxyl functionality allows for further derivatization, such as esterification or etherification, which can yield compounds with enhanced biological activity. For instance, researchers have investigated its utility in synthesizing analogs of natural products that exhibit antimicrobial and anti-inflammatory properties. The methyl group at the 5-position can also serve as a handle for selective modifications, enabling the construction of more complex molecular architectures.

One of the most compelling areas of research involving 5-methylnaphthalen-2-ol is its application in material science. The compound’s ability to act as a building block for π-conjugated systems has made it valuable in the development of organic semiconductors and light-emitting diodes (OLEDs). The naphthalene core provides an extended aromatic system, which is conducive to electron delocalization—a key requirement for efficient charge transport in electronic devices. Additionally, the hydroxyl group can be functionalized to improve solubility or intermolecular interactions, tailoring the material’s properties for specific applications.

Recent advancements in computational chemistry have further highlighted the significance of 5-methylnaphthalen-2-ol. Molecular modeling studies have revealed that this compound can form stable inclusion complexes with various guest molecules, a property that has implications for drug delivery systems. By encapsulating bioactive molecules within these complexes, researchers aim to enhance bioavailability and targeted delivery. The methyl and hydroxyl groups play crucial roles in determining the binding affinity and specificity of these complexes, making them promising candidates for therapeutic applications.

The synthesis of 5-methylnaphthalen-2-ol has also seen significant developments. Traditional methods often involve catalytic hydrogenation or oxidation reactions, but newer approaches leverage transition-metal-catalyzed cross-coupling reactions for more efficient and selective transformations. These advances have not only improved yields but also reduced the environmental impact of production processes. Green chemistry principles have been increasingly adopted, with efforts to minimize waste and utilize renewable feedstocks in the synthesis of this compound.

Industrial applications of 5-methylnaphthalen-2-ol are emerging in areas beyond pharmaceuticals and materials science. For example, its derivatives have been explored as intermediates in fragrances and dyes due to their ability to form stable complexes with metal ions, which can influence coloration and olfactory properties. Furthermore, the compound’s stability under various conditions makes it suitable for use as a reference standard in analytical chemistry laboratories.

The future direction of research on 5-methylnaphthalen-2-ol is likely to focus on expanding its utility in drug discovery and advanced materials. Ongoing studies aim to identify novel biological activities by modifying its structure through combinatorial chemistry approaches. Additionally, innovations in nanotechnology may enable new applications, such as its incorporation into nanocarriers for targeted drug delivery or its use as a dopant in organic electronic components.

In conclusion,5-methylnaphthalen-2-ol (CAS No. 66256-29-9) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities for this molecule,5-methylnaphthalen-2-ol is poised to remain a valuable asset in both academic and industrial settings.

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